N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c1-3-14(10(2)16)9-11-4-6-15(7-5-11)12(17)8-13/h11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDIDZVOJUGNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)C(=O)CCl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601172545 | |
| Record name | Acetamide, N-[[1-(2-chloroacetyl)-4-piperidinyl]methyl]-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353983-09-1 | |
| Record name | Acetamide, N-[[1-(2-chloroacetyl)-4-piperidinyl]methyl]-N-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353983-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[[1-(2-chloroacetyl)-4-piperidinyl]methyl]-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound involves a multi-step reaction process:
- Formation of Intermediate : The reaction begins with piperidine and chloroacetyl chloride in the presence of a base, such as triethylamine, yielding N-(2-chloroacetyl)piperidine.
- Final Product Formation : The intermediate is subsequently reacted with ethylamine to produce the desired compound.
Chemical Structure :
- Molecular Formula : CHClNO
- Molecular Weight : 260.76 g/mol
- CAS Number : 1354001-49-2
2. Biological Activity
This compound has demonstrated various biological activities, particularly in antimicrobial and antiviral domains.
2.1 Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on piperidine derivatives have shown:
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| Compound A | 0.0039 | 0.025 |
| Compound B | 3.125 | 100 |
These findings suggest that the compound could be effective against various Gram-positive and Gram-negative bacteria .
The mechanism of action for this compound is believed to involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to modulation of biological pathways, potentially inhibiting bacterial growth or viral replication .
3. Case Studies and Research Findings
Several studies have focused on the biological activity of piperidine derivatives, including this compound:
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various piperidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a strong correlation between structural modifications on the piperidine ring and enhanced antibacterial activity.
Case Study 2: Antiviral Potential
Another investigation explored the antiviral properties of similar compounds, suggesting that modifications to the chloroacetyl group could enhance efficacy against viral targets, although specific data for this compound remains limited .
4. Conclusion
The compound this compound shows promise as a biologically active agent with potential applications in antimicrobial therapies. Ongoing research is necessary to elucidate its full range of biological activities and mechanisms of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations Among Analogs
The following table summarizes structural analogs and their differences:
Analysis of Structural Differences and Implications
Piperidine Substitution Position
- Target Compound (4-position) : The piperidine nitrogen is substituted at the 4-position , which may influence steric hindrance and binding interactions in biological systems.
- Analog (2-ylmethyl) : Substitution at the 2-position with a methylene bridge (e.g., N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide) increases molecular flexibility and alters spatial orientation .
N-Alkyl Groups
- Ethyl vs. Methyl groups (e.g., in N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide) reduce steric hindrance, favoring interactions with compact binding pockets .
Functional Group Reactivity
- Chloro-acetyl vs. Amino-acetyl: The chloro-acetyl group in the target compound is electrophilic, enabling alkylation reactions, while amino-acetyl derivatives (e.g., N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide) are nucleophilic and may participate in hydrogen bonding .
Aromatic Substituents
Pharmacological and Physicochemical Considerations
- Molecular Weight and Solubility : The target compound (MW 246.74) is smaller and likely more water-soluble than benzyl-substituted analogs (e.g., MW 308.85 in ), which may improve bioavailability.
- Receptor Selectivity: While direct pharmacological data for the target compound are unavailable, analogs like N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide () demonstrate that substituent choice critically impacts receptor selectivity (e.g., M3 muscarinic vs. M2) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide, and how can reaction progress be monitored?
- The synthesis typically involves multi-step reactions, such as the condensation of piperidine derivatives with chloroacetyl chloride followed by N-ethylation. Key intermediates may include 4-(aminomethyl)piperidine derivatives. Reaction progress can be monitored using thin-layer chromatography (TLC) to track intermediate formation and purity . For purification, column chromatography or recrystallization in polar solvents (e.g., ethanol) is recommended. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy should confirm final product identity .
Q. How should researchers characterize the structural integrity of this compound?
- Comprehensive characterization requires:
- NMR spectroscopy : H and C NMR to verify substituent positions on the piperidine ring and acetamide groups. For example, the chloroacetyl group’s carbonyl resonance appears near 170 ppm in C NMR .
- High-resolution mass spectrometry (HR-MS) : To confirm molecular formula (e.g., CHClNO) and rule out impurities .
- Infrared (IR) spectroscopy : Peaks at ~1650 cm (amide C=O) and ~700 cm (C-Cl) validate functional groups .
Q. What stability considerations are critical for storing this compound?
- The chloroacetyl group is hydrolytically sensitive. Store the compound under inert gas (argon) at -20°C in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile. Avoid aqueous buffers with pH > 7 to prevent degradation . Regularly assess stability via HPLC to detect decomposition products like piperidin-4-ylmethyl-acetamide .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Discrepancies may arise from assay conditions (e.g., solvent choice affecting solubility) or impurity profiles. Mitigation strategies include:
- Purity validation : Use orthogonal methods (HPLC, LC-MS) to ensure >95% purity .
- Dose-response curves : Test across a wide concentration range (nM–μM) to identify off-target effects .
- Control experiments : Compare results with structurally related analogs (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) to isolate structure-activity relationships .
Q. What computational methods are suitable for studying its mechanism of action?
- Molecular docking : Use software like AutoDock Vina to model interactions with potential targets (e.g., neurotransmitter receptors). The chloroacetyl group may form hydrogen bonds with catalytic lysine residues .
- Molecular dynamics (MD) simulations : Assess binding stability in physiological conditions (e.g., 150 mM NaCl, 310 K) .
- Quantum mechanical (QM) calculations : Evaluate electron density maps to predict reactivity at the chloroacetyl site .
Q. How can researchers optimize experimental design for pharmacokinetic studies?
- In vitro assays : Use Caco-2 cell monolayers to measure permeability. The compound’s logP (~2.5) suggests moderate absorption but may require prodrug strategies for improved bioavailability .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. CYP3A4 is likely involved in oxidative metabolism .
- In vivo protocols : Administer intravenously (1–5 mg/kg) and orally (10–20 mg/kg) in rodent models, with plasma sampling at 0.5, 1, 2, 4, 8, and 24 hours .
Methodological Resources
Q. What analytical techniques are critical for detecting trace impurities?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Detect impurities at <0.1% levels. For example, N-ethyl-piperidin-4-ylmethyl-amine may form during incomplete acetylation .
- Gas chromatography (GC) : Identify volatile byproducts from synthetic steps (e.g., ethyl acetate residues) .
Q. How should researchers validate target engagement in cellular models?
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound. Crosslinking followed by Western blotting identifies bound proteins .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified receptors (KD calculations require triplicate runs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
